molecular formula C25H29BrClN5O3 B2649370 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide CAS No. 892286-00-9

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide

カタログ番号: B2649370
CAS番号: 892286-00-9
分子量: 562.89
InChIキー: MTEIVXGVSBLLJT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide (hereafter referred to as the target compound) features a multi-functional structure:

  • Core: A 6-bromo-substituted 1,2-dihydroquinazoline-2,4-dione, which is a heterocyclic scaffold known for its bioactivity in central nervous system (CNS) and anticancer targets .
  • Side chain: A butanamide linker connected to a 3-(4-(3-chlorophenyl)piperazin-1-yl)propyl group. The piperazine moiety is frequently utilized in medicinal chemistry for its affinity toward neurotransmitter receptors (e.g., serotonin, dopamine) .

Bromination of the quinazoline core.

Nucleophilic substitution or coupling reactions to attach the piperazine-propyl side chain .

特性

CAS番号

892286-00-9

分子式

C25H29BrClN5O3

分子量

562.89

IUPAC名

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]butanamide

InChI

InChI=1S/C25H29BrClN5O3/c26-18-7-8-22-21(16-18)24(34)32(25(35)29-22)11-2-6-23(33)28-9-3-10-30-12-14-31(15-13-30)20-5-1-4-19(27)17-20/h1,4-5,7-8,16-17H,2-3,6,9-15H2,(H,28,33)(H,29,35)

InChIキー

MTEIVXGVSBLLJT-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O)C4=CC(=CC=C4)Cl

溶解性

not available

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the formation of the quinazolinone core, followed by the attachment of the piperazine and butanamide groups through a series of organic reactions.

  • Formation of Quinazolinone Core

    • Starting material: 6-bromo-2,4-dioxo-1,2-dihydroquinazoline

    • Reaction: Bromination and subsequent cyclization

  • Attachment of Piperazine Ring

    • Starting material: 3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine

    • Reaction: Nucleophilic substitution

  • Formation of Butanamide Chain

    • Starting material: Butanoyl chloride

    • Reaction: Amide coupling

Industrial Production Methods: Industrial methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlling reaction conditions like temperature, pressure, and solvent systems. Processes like continuous flow synthesis and microwave-assisted synthesis can enhance efficiency and scalability.

化学反応の分析

Types of Reactions it Undergoes

  • Oxidation: : The compound may undergo oxidation at various points, primarily affecting the quinazolinone core.

  • Reduction: : Reductive reactions can be applied to alter the bromine or chlorine substituents.

  • Substitution: : Substitution reactions, particularly nucleophilic and electrophilic, are common to introduce or modify functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

  • Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogenation conditions

  • Substitution: : Halogen exchange using sodium iodide (NaI) in acetone

Major Products Formed

  • Oxidation: : Conversion to oxo derivatives

  • Reduction: : Removal of halogen groups

  • Substitution: : Introduction of various substituents to enhance biological activity

科学的研究の応用

4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide is utilized in multiple fields:

  • Chemistry: : Serves as a precursor for synthesizing more complex molecules.

  • Biology: : Studies on its interaction with cellular pathways.

  • Medicine: : Potential therapeutic agent, particularly in cancer and neurodegenerative diseases.

  • Industry: : Used in the development of new materials and drug formulations.

作用機序

The compound's mechanism of action is multifaceted:

  • Molecular Targets: : It interacts with enzymes and receptors within biological systems.

  • Pathways Involved: : Influences signal transduction pathways, potentially inhibiting certain kinases or altering gene expression.

類似化合物との比較

Comparison with Structurally Similar Compounds

Quinazoline Derivatives with Modified Substituents

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Key Substituents Physicochemical Properties Biological Relevance References
Target Compound Dihydroquinazoline-2,4-dione 6-Br, 3-(4-(3-Cl-phenyl)piperazin-1-yl)propylamide Not reported; estimated MW: ~570 g/mol Potential CNS modulation (inferred)
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide (CAS: 892287-57-9) Dihydroquinazoline-2,4-dione 6-Br, 2-methoxybenzylamide Synonyms listed; no MP reported Unreported activity
2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine () Quinazoline 4-Br-phenyl, imidazole-propylamine M.p. 438–440 K; Yield: 95% Unreported, but imidazole may enhance solubility

Key Observations :

  • The target compound ’s piperazine-propyl side chain distinguishes it from the methoxybenzyl analog (CAS: 892287-57-9), likely enhancing polar interactions and solubility in aqueous media compared to the lipophilic methoxybenzyl group .
  • The imidazole-propylamine analog () demonstrates high synthetic yield (95%), suggesting that similar protocols could optimize the target compound’s production .

Piperazine-Containing Analogs

Table 2: Piperazine-Based Structural Variants
Compound Name / ID Piperazine Modification Linked Functional Group Notable Data References
Target Compound 3-Chlorophenyl-piperazine Butanamide-quinazoline
Imp. C (BP) Dihydrochloride () 4-(4-Chlorophenyl)piperazine Triazolopyridine Regulatory impurity; dihydrochloride salt
Example 53 () Fluorophenyl-chromenone-piperazine Pyrazolopyrimidine M.p. 175–178°C; Mass: 589.1 (M++1)

Key Observations :

  • The 3-chlorophenyl group in the target compound may confer higher metabolic stability compared to fluorophenyl analogs (Example 53, ) due to reduced electronegativity .
  • Impurity C () highlights the regulatory importance of controlling piperazine-related byproducts during synthesis, which may also apply to the target compound .

Anticonvulsant Activity of Structural Motifs

  • Sodium channel modulation (common in anticonvulsants).
  • Serotonin receptor antagonism (linked to piperazine derivatives).

生物活性

The compound 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide is a quinazoline derivative notable for its diverse biological activities, particularly in the fields of oncology and pharmacology. Its unique molecular structure includes a quinazoline core with bromine and butanamide side chains, which contribute to its potential therapeutic properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H24BrN3O5C_{22}H_{24}BrN_3O_5, with a molecular weight of approximately 464.7 g/mol. The compound's structure features:

  • A quinazoline ring with two keto groups at positions 2 and 4.
  • A bromine substituent at position 6.
  • A butanamide side chain linked to a piperazine moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including kinases involved in cancer cell proliferation. Quinazoline derivatives are known to inhibit specific enzymes such as polo-like kinase 1 (Plk1), which is crucial in the regulation of the cell cycle and is often overexpressed in tumors.

Anticancer Properties

Research indicates that compounds similar to this quinazoline derivative exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis and cell cycle arrest in cancer cells:

  • IC50 Values : In vitro studies demonstrate IC50 values ranging from 2.3μM2.3\,\mu M to 176.5μM176.5\,\mu M against cell lines such as A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) .
CompoundCell LineIC50 (µM)
6nA5495.9
6nSW-4802.3
6nMCF-75.65

Apoptosis Induction

The compound has been shown to induce apoptosis in a dose-dependent manner. Techniques such as Annexin V staining reveal that higher concentrations lead to increased late apoptotic cell populations, indicating effective cancer cell death mechanisms .

Synthesis and Analytical Techniques

The synthesis of this compound typically involves multi-step reactions requiring careful control of conditions like temperature and pH. Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized products.

Case Studies

Recent studies have highlighted the potential of quinazoline derivatives in drug development:

  • Antiproliferative Activity : A series of quinazoline-pyrimidine hybrids were synthesized and evaluated for their antiproliferative effects, showing promising results against various cancer cell lines .
  • Inhibition Studies : The quinazoline scaffold has been explored for its ability to inhibit Plk1, suggesting a pathway for developing targeted therapies against cancers that exhibit Plk1 overexpression .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。